Melting Point Reduction Relative to Unsubstituted and 4-Methyl Analogs
The 4-chloro substitution in 2-fluoro-6-(4-chlorophenylthio)benzonitrile (CAS 175204-12-3) reduces the melting point by 36–38 °C compared to the unsubstituted phenyl analog (CAS 348168-76-3) and by 24–26 °C compared to the 4-methyl analog (CAS 175204-11-2) [1]. This substantial depression in melting point, attributed to the electron-withdrawing and steric effects of the 4-chloro group, facilitates easier handling, dissolution, and purification under milder thermal conditions.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 68 °C |
| Comparator Or Baseline | 2-Fluoro-6-(phenylthio)benzonitrile (CAS 348168-76-3): 104–106 °C; 2-Fluoro-6-(4-methylphenylthio)benzonitrile (CAS 175204-11-2): 92–94 °C |
| Quantified Difference | 36–38 °C lower than unsubstituted analog; 24–26 °C lower than 4-methyl analog |
| Conditions | Standard melting point determination; reported values from commercial and database sources |
Why This Matters
A significantly lower melting point simplifies compound handling, dissolution in solvents, and purification (e.g., recrystallization), reducing energy costs and degradation risks during downstream processing.
- [1] ChemSrc. (2018). 2-Fluoro-6-(4-methylphenylthio)benzonitrile (CAS 175204-11-2). Physicochemical Properties. View Source
